molecular formula C13H23N3O2 B6973927 [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol

[3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol

Cat. No.: B6973927
M. Wt: 253.34 g/mol
InChI Key: XJKFTNOEEXPJMY-UHFFFAOYSA-N
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Description

[3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol is a synthetic organic compound that features a unique cyclobutyl ring structure with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Imidazole Moiety: The imidazole group is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the cyclobutyl intermediate.

    Ethoxylation: The ethoxy group is added through an etherification reaction, typically using an alcohol and an acid catalyst.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the imidazole moiety to its corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an enzyme inhibitor or receptor modulator, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclopropyl]methanol
  • [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclopentyl]methanol

Uniqueness

Compared to similar compounds, [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol stands out due to its cyclobutyl ring, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

[3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-4-18-10-7-13(9-17,12(10,2)3)16-8-11-14-5-6-15-11/h5-6,10,16-17H,4,7-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKFTNOEEXPJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CO)NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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